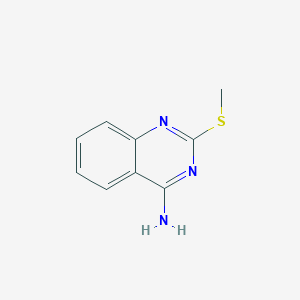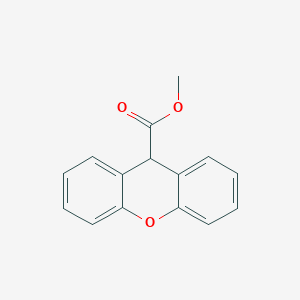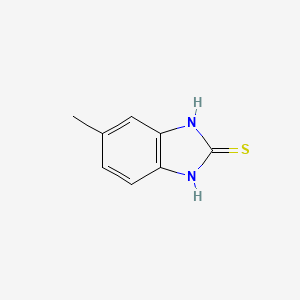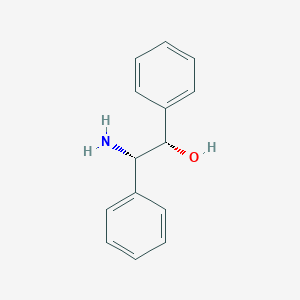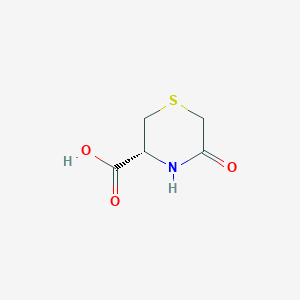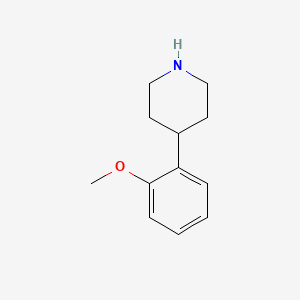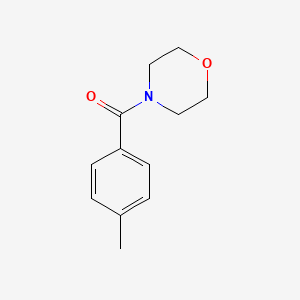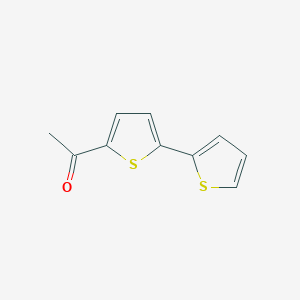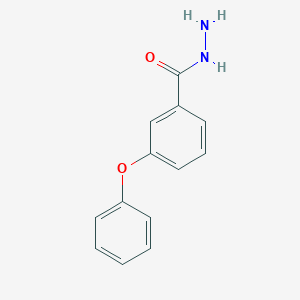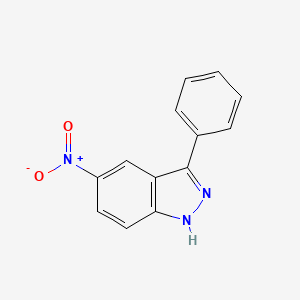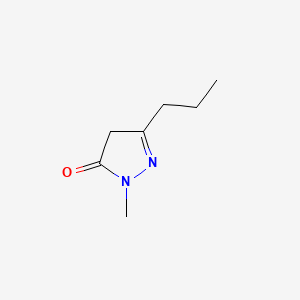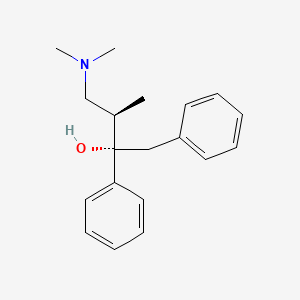
手性化合物
描述
Chirald<SUP><SUP>®</SUP></SUP>: is a chiral compound known for its unique spatial arrangement, making it non-superimposable on its mirror image. This property, known as chirality, is crucial in various scientific fields, particularly in chemistry and biology. Chirald<SUP><SUP>®</SUP></SUP> is widely used in research and industrial applications due to its ability to interact differently with other chiral entities.
科学研究应用
Chirald<SUP><SUP>®</SUP></SUP> has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Plays a role in studying enzyme-substrate interactions and the effects of chirality on biological systems.
Medicine: Utilized in the development of chiral drugs, where the specific enantiomer can have different therapeutic effects.
Industry: Employed in the production of chiral materials and as a chiral selector in chromatographic separations.
作用机制
Target of Action
Chirald®, a chiral compound, interacts with specific biological targets, which are primarily chiral natural biological molecules such as nucleic acids and enzymes . These targets play a crucial role in various biological processes, and the interaction of Chirald® with these targets can lead to significant changes in these processes.
Mode of Action
The mode of action of Chirald® involves its interaction with its primary targets. Chirald® exhibits high stereoselectivity, which means it can bind selectively to its targets based on their chirality . This selective binding can lead to specific changes in the targets and their associated biological processes .
Biochemical Pathways
The interaction of Chirald® with its targets can affect various biochemical pathways. The exact pathways affected can depend on the specific targets of Chirald®. The downstream effects of these changes can include alterations in cell metabolism, cell fate, and other biological processes .
Pharmacokinetics
The pharmacokinetics of Chirald® involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of Chirald®, which is the extent and rate at which Chirald® reaches its targets. The specific ADME properties of Chirald® can depend on various factors, including its chemical structure and the characteristics of the biological environment .
Result of Action
The result of Chirald®'s action at the molecular and cellular level involves changes in the targets and the associated biological processes. These changes can lead to various effects, such as alterations in cell behavior, cell fate, and tissue repair . The exact effects can depend on the specific targets of Chirald® and the nature of its interaction with these targets .
Action Environment
The action, efficacy, and stability of Chirald® can be influenced by various environmental factors. These factors can include the physical and chemical characteristics of the biological environment, as well as the presence of other molecules and cells. The interaction of Chirald® with its environment can affect its ability to reach its targets and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chirald<SUP><SUP>®</SUP></SUP> involves several steps, including the use of chiral catalysts and reagents to ensure the desired enantiomer is produced. Common synthetic routes include asymmetric synthesis and chiral resolution techniques. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and purity.
Industrial Production Methods: Industrial production of Chirald<SUP><SUP>®</SUP></SUP> typically involves large-scale asymmetric synthesis using chiral catalysts. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the enantiomers. The production process is designed to be efficient and cost-effective while maintaining high enantiomeric purity.
化学反应分析
Types of Reactions: Chirald<SUP><SUP>®</SUP></SUP> undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chiral nature of the compound, leading to different outcomes depending on the enantiomer involved.
Common Reagents and Conditions: Common reagents used in reactions with Chirald<SUP><SUP>®</SUP></SUP> include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products: The major products formed from reactions with Chirald<SUP><SUP>®</SUP></SUP> depend on the type of reaction and the specific enantiomer involved. For example, oxidation may yield chiral alcohols or ketones, while substitution reactions can produce a variety of chiral derivatives.
相似化合物的比较
Chirald<SUP><SUP>®</SUP></SUP> is unique compared to other chiral compounds due to its specific spatial arrangement and the resulting interactions. Similar compounds include:
Chiral amino acids: These are fundamental building blocks in proteins and exhibit chirality.
Chiral drugs: Many pharmaceuticals are chiral, with enantiomers having different therapeutic effects.
Chiral catalysts: Used in asymmetric synthesis to produce enantiomerically pure compounds.
Chirald<SUP><SUP>®</SUP></SUP> stands out due to its high enantiomeric purity and its effectiveness in various applications, making it a valuable compound in both research and industry.
属性
IUPAC Name |
(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTCGJHAECYOBW-APWZRJJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273961 | |
| Record name | Chirald | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38345-66-3 | |
| Record name | (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38345-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darvon alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chirald | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-OXYPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Chirald® as highlighted in the research papers?
A1: The research papers predominantly focus on Chirald®'s role in the asymmetric reduction of ketones [] and its use in synthesizing optically active compounds like propargyloxyacetic acids and esters [, ]. These compounds are important building blocks in the synthesis of various biologically active molecules.
Q2: How does Chirald® contribute to the synthesis of optically active propargyloxyacetic acids and esters?
A2: Chirald® is used in conjunction with Lithium Aluminum Hydride (LiAlH4) to form a chiral reducing agent, Chirald-LiAlH4 [, ]. This complex enables the enantioselective reduction of specific alkynones (ketones with a triple bond) to produce the desired optically active propargyloxy alcohols. These alcohols are then further reacted to obtain the target propargyloxyacetic acids and esters.
Q3: The research mentions [, ]-Wittig rearrangement. What is the significance of this reaction in relation to Chirald®?
A3: The optically active propargyloxyacetic acids and esters synthesized using Chirald® act as precursors for the [, ]-Wittig rearrangement reaction [, ]. This rearrangement is highly stereoselective, meaning it retains the chirality introduced by Chirald®. This is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical and other applications.
Q4: What types of molecules are ultimately synthesized using Chirald® as a starting point in these reactions?
A4: The [, ]-Wittig rearrangement of compounds derived from Chirald® leads to the formation of α-hydroxy-β-allenes and ultimately to 2,5-dihydrofurans [, ]. These heterocyclic compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
Q5: Are there any studies on the structure-activity relationship (SAR) of Chirald®?
A5: While the provided research papers don't delve into specific SAR studies of Chirald®, they highlight that even small structural changes, such as from acid to ester in propargyloxyacetic acid derivatives, can impact the stereochemical outcome of the [, ]-Wittig rearrangement [, ]. This underscores the importance of understanding the structural nuances of Chirald® and its derivatives in influencing stereoselectivity.
Q6: The papers mention "Chirald® - LiAlH4." Is there more information available on this complex?
A6: While the papers focus on the application of the Chirald®- LiAlH4 complex, they don't delve into its specific characterization [, ]. Further research may explore its spectroscopic data, stability, and optimal conditions for enantioselective reduction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


